molecular formula C11H9Cl2NO3 B2754104 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91064-24-3

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2754104
CAS No.: 91064-24-3
M. Wt: 274.1
InChI Key: YWHTWGQMMZQFFQ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 91064-24-3) is a high-purity chemical scaffold offered for research and further manufacturing applications. This compound features a 5-oxopyrrolidine-3-carboxylic acid core, a structure recognized as a versatile building block in medicinal chemistry for the development of novel bioactive molecules. While direct studies on this specific isomer are limited in public literature, research on closely related structural analogues provides strong evidence of its potential utility. The 5-oxopyrrolidine-3-carboxylic acid pharmacophore, particularly when substituted with halogenated aryl groups, has demonstrated significant structure-dependent antimicrobial activity against Gram-positive pathogens , including Staphylococcus aureus and Enterococcus faecalis . Furthermore, derivatives of this scaffold have shown promising anticancer properties in cell culture models, such as against human pulmonary cancer (A549) and melanoma (A375) cells, making it an attractive core for the development of new oncological therapeutics . The electronegative chlorine atoms on the phenyl ring can influence molecular conformation and binding interactions with biological targets, potentially enhancing the compound's activity . Researchers can leverage this compound as a key intermediate for further synthetic exploration, including the development of hydrazones, benzimidazoles, and azole derivatives to probe structure-activity relationships and discover new candidates targeting multidrug-resistant bacteria and drug-resistant fungi . This product is intended for research and further manufacturing use only, strictly not for direct human or veterinary use.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHTWGQMMZQFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrolidine ring is treated with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the ketone group and the carboxylation to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Overview : The increasing resistance of pathogens to conventional antibiotics has necessitated the search for novel antimicrobial agents. The compound 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have shown promising antimicrobial properties against various Gram-positive bacteria and fungi.

Case Studies :

  • A study demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris .
  • The compounds were screened using the broth microdilution method, revealing structure-dependent activity against these pathogens, which are listed among the WHO priority pathogens due to their resistance profiles .

Data Table: Antimicrobial Efficacy

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus16 µg/mL
1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acidKlebsiella pneumoniae32 µg/mL
1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acidCandida auris8 µg/mL

Anticancer Activity

Overview : The compound has also been investigated for its anticancer properties, particularly against lung cancer cell lines. Its derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies :

  • In vitro studies using the A549 human lung adenocarcinoma cell line revealed that certain derivatives of the compound exhibited significant anticancer activity. For instance, one derivative demonstrated a reduction in cell viability by over 70% at a concentration of 100 µM .
  • The cytotoxicity was compared to cisplatin, a standard chemotherapeutic agent, indicating that some derivatives could be as effective or more selective than existing treatments .

Data Table: Anticancer Efficacy

Compound NameCell LineIC50 (µM)% Viability at 100 µM
1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative AA5492530
1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative BA5491520
CisplatinA5491050

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Impact of Substituents on Activity

  • Antioxidant Activity: Hydroxyl groups (e.g., 2-OH in 5-chloro-2-hydroxyphenyl derivatives) enhance radical scavenging via hydrogen bonding and electron donation. Derivatives with thioxo-oxadiazole moieties exhibited 1.35–1.5× higher activity than vitamin C .
  • Antimicrobial Activity :

    • The 3,5-dichloro-2-hydroxyphenyl analog demonstrated broad-spectrum activity against Gram-positive pathogens (e.g., MRSA) and azole-resistant Aspergillus fumigatus. The hydroxyl group likely facilitates target binding, while chlorine atoms enhance lipophilicity and membrane penetration .
    • Fluorinated benzimidazole derivatives of this analog showed 4× higher potency than clindamycin against MRSA .
  • Anticancer Activity :

    • The 3,5-dichloro-2-hydroxyphenyl derivative with a 5-fluorobenzimidazole group displayed significant cytotoxicity in A549 lung cancer cells, suggesting that halogenation and heterocyclic appendages synergize to disrupt cancer cell proliferation .

Biological Activity

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 91064-24-3) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound features a dichlorophenyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. Its structural characteristics suggest a diverse range of biological interactions and applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various multidrug-resistant pathogens. The compound has shown structure-dependent activity against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, as well as pathogenic fungi like Candida auris and Aspergillus fumigatus . The mechanism of action is believed to involve interaction with microbial enzymes or receptors, leading to inhibition of growth or cell death.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties, particularly against human lung cancer cell lines (A549). The presence of the dichlorophenyl group appears to enhance the cytotoxic effects, making these compounds promising candidates for further development in cancer therapeutics .

Antioxidant Activity

The antioxidant potential of 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid has also been investigated. Compounds containing this structure have shown high radical scavenging activity in DPPH assays, indicating their ability to neutralize free radicals and potentially mitigate oxidative stress . This property adds another layer to the biological relevance of the compound.

Case Studies

  • Antimicrobial Activity Study : A comprehensive study evaluated the antimicrobial activity of various derivatives against clinically relevant pathogens. The results indicated that certain modifications to the core structure significantly enhanced activity against resistant strains .
  • Anticancer Efficacy : A series of experiments assessed the cytotoxic effects on A549 cells. The study found that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antioxidant Assessment : Using DPPH and reducing power assays, researchers identified several derivatives with antioxidant capabilities surpassing those of established antioxidants like ascorbic acid .

Data Tables

Property Value
Molecular FormulaC11H9Cl2NO3
Molecular Weight274.1 g/mol
CAS Number91064-24-3
Purity>95%
Activity Type Tested Pathogens/Cells Outcome
AntimicrobialStaphylococcus aureusSignificant inhibition observed
AnticancerA549 human lung cellsLow micromolar IC50 values
AntioxidantDPPH radical scavenging assayHigh scavenging ability

Q & A

Q. What are the established synthetic routes for 1-(2,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

Synthesis typically involves cyclocondensation of substituted anilines with itaconic acid derivatives. For example, analogous methods for fluorophenyl analogs (e.g., 2,4-difluorophenyl derivatives) start with reacting 2,4-difluoroaniline with itaconic acid under reflux in water, followed by acid-catalyzed cyclization . For the dichlorophenyl variant, substituting 2,5-dichloroaniline and optimizing reaction time (12–24 hours) and temperature (80–100°C) may be required. Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) is critical to achieve >95% purity.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For instance, carbonyl resonances in the 170–175 ppm range (in DMSO-d6) indicate the carboxylic acid group .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C11_{11}H9_9Cl2_2NO3_3: 286.01 g/mol).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require neutral pH to avoid premature cyclization.
  • Catalysis: Sulfuric acid (0.5–1.0 mol%) accelerates esterification steps, as shown in 2,4-difluorophenyl derivatives .
  • Temperature Control: Gradual heating (ramp rates of 2°C/min) prevents side reactions like decarboxylation. Pilot-scale reactions (≥100 g) may require continuous flow systems to maintain consistency .

Q. What strategies resolve contradictions in biological activity data between chloro- and fluorophenyl analogs?

For example, 2,4-difluorophenyl derivatives exhibit IC50_{50} values of 5–10 µM against cancer cell lines (e.g., MCF-7), while dichlorophenyl analogs may show reduced potency due to steric hindrance. Systematic structure-activity relationship (SAR) studies should:

  • Compare logP values (chloro: ~2.8 vs. fluoro: ~2.1) to assess lipophilicity-driven membrane permeability.
  • Use molecular docking to evaluate interactions with target proteins (e.g., kinases), noting chlorine’s larger van der Waals radius .

Q. What mechanistic insights guide the design of derivatives with improved bioactivity?

  • Electrophilic Reactivity: The electron-withdrawing chloro group enhances electrophilicity at the pyrrolidone carbonyl, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes).
  • Metabolic Stability: In vitro microsomal assays (human liver microsomes) identify metabolic hotspots. For example, esterification of the carboxylic acid group reduces clearance rates by 40% in fluorophenyl analogs .

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